1,4-Dimethoxy-2-nitronaphthalene
Description
Properties
IUPAC Name |
1,4-dimethoxy-2-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOQQAKFDOWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Electronic and Reactivity Profiles
Electron-Donating vs. Withdrawing Groups :
- The methoxy groups in the target compound donate electrons via resonance, while the nitro group withdraws electrons. This contrast enhances electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution or reduction—a trait absent in 1,4-dialkoxy or dialkyl analogs .
- Compared to 1,4-dicarbaldehyde (electron-withdrawing CHO groups), the target compound’s nitro group may confer distinct reactivity in aromatic substitution reactions .
Research Findings and Gaps
- Synthesis and Stability : Derivatives like 1,4-dimethylnaphthalene and dimethyl dibenzoate highlight the importance of substituent position and symmetry in stability. The target compound’s nitro group at position 2 may reduce symmetry, affecting crystallization or melting points .
- Toxicity Data : The absence of explicit safety data for this compound underscores the need for further toxicological studies, particularly given the acute toxicity observed in structurally related aldehydes .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 1,4-Dimethoxy-2-nitronaphthalene?
- Methodology : The compound can be synthesized via electrophilic nitration of 1,4-dimethoxynaphthalene. Key steps include:
- Substrate preparation : Start with 1,4-dimethoxynaphthalene, ensuring purity via recrystallization (e.g., using ethanol).
- Nitration : Use a nitrating mixture (e.g., HNO₃ in H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group addition to the C2 position. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Purification : Isolate the product via column chromatography (silica gel, gradient elution) and confirm structure via (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro-group aromatic shifts) .
Q. How should researchers handle this compound given limited toxicological data?
- Safety Protocols :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve ambiguities in nitro-group positioning for derivatives of this compound?
- Analytical Techniques :
- NMR : distinguishes nitro-group effects on adjacent carbons (e.g., deshielding >10 ppm).
- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .
Q. What strategies optimize reaction yields for nitro-group functionalization in dimethoxy-naphthalene systems?
- Variables to Control :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
- Catalysts : Lewis acids (e.g., FeCl₃) can direct nitration regioselectivity .
- Temperature Gradients : Gradual warming (0°C → RT) minimizes byproducts like dinitro derivatives.
- Contradiction Analysis : Conflicting yields in literature may stem from varying nitro-sulfuric acid ratios or incomplete substrate solubilization. Systematic DOE (Design of Experiments) is recommended .
Q. How does the electron-donating methoxy group influence the stability and reactivity of this compound under photolytic conditions?
- Mechanistic Insights :
- Stability : Methoxy groups at C1/C4 stabilize the aromatic ring via resonance, reducing photodegradation rates compared to non-substituted nitronaphthalenes.
- Reactivity : Nitro groups at C2 undergo photoreduction to amines in polar protic solvents (e.g., MeOH/H₂O), which can be tracked via UV-Vis spectroscopy (λ~300 nm decay) .
- Experimental Design : Conduct accelerated aging studies under UV light (254 nm) with HPLC monitoring to quantify degradation pathways .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| δ 3.89 (s, 6H, OCH₃), δ 7.52–8.25 (m, 5H, aromatic) | ||
| δ 153.2 (C-OCH₃), δ 140.1 (C-NO₂), δ 115.7–129.4 (aromatic carbons) | ||
| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch) |
Table 2 : Comparison of Nitration Yields Under Different Conditions
| Solvent | Nitrating Agent | Temp (°C) | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | HNO₃ | 0–5 | 78 | Dinitro derivative | |
| Acetic Acid | Acetyl Nitrate | 25 | 65 | Oxidized quinones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
